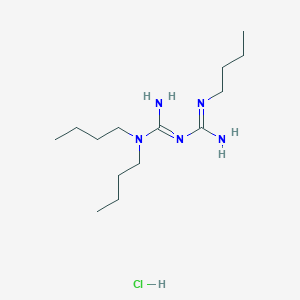
3-(3,4-Dichlorophenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichlorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12Cl2O It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)butan-2-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by reduction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of biocatalysts for enantioselective synthesis is also explored to produce the desired enantiomer with high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dichlorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3,4-dichlorophenyl)butan-2-one.
Reduction: Formation of 3-(3,4-dichlorophenyl)butane.
Substitution: Formation of derivatives with substituted functional groups at the chlorine positions.
Aplicaciones Científicas De Investigación
3-(3,4-Dichlorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dichlorophenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dichlorophenyl)butan-2-one: An oxidized form of the compound.
3-(3,4-Dichlorophenyl)butane: A reduced form of the compound.
3-(3,4-Dichlorophenyl)propan-2-ol: A structurally similar compound with one less carbon in the chain.
Uniqueness
3-(3,4-Dichlorophenyl)butan-2-ol is unique due to its chiral nature and the presence of both hydroxyl and dichlorophenyl groups
Propiedades
Fórmula molecular |
C10H12Cl2O |
|---|---|
Peso molecular |
219.10 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12Cl2O/c1-6(7(2)13)8-3-4-9(11)10(12)5-8/h3-7,13H,1-2H3 |
Clave InChI |
SJWVKFZSZNXHRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)Cl)Cl)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B15275739.png)
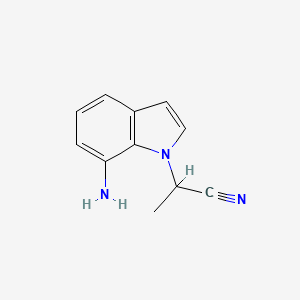
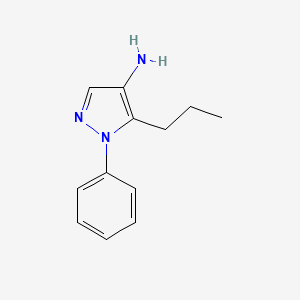
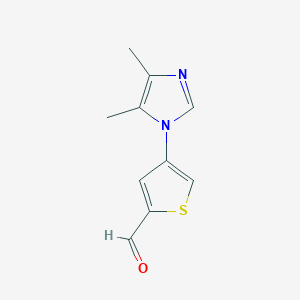


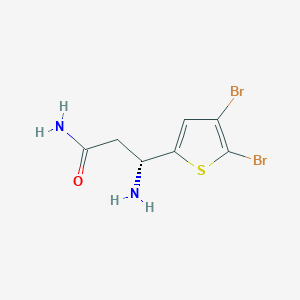

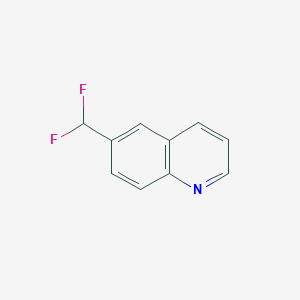
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
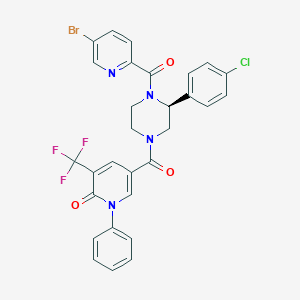
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)
